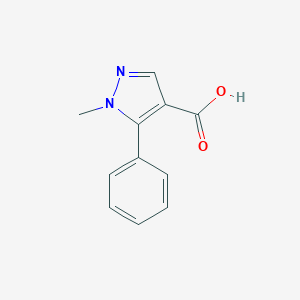

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGOKNNGBUOAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383696 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-75-0 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have made them a focal point of synthetic and medicinal chemistry research. This compound, in particular, represents a key scaffold for the development of novel therapeutic agents. This guide details a robust synthetic pathway to this target molecule and the analytical techniques required for its unambiguous characterization, ensuring the production of a high-purity compound suitable for further investigation.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding ethyl ester, ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate, via a cyclocondensation reaction. The second step is the hydrolysis of this ester to the desired carboxylic acid.

Part 1: Synthesis of Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is a classic example of a Knorr-type pyrazole synthesis, which involves the reaction of a β-ketoester with a hydrazine derivative. In this case, ethyl benzoylacetate serves as the β-ketoester and methylhydrazine provides the N1-methyl group of the pyrazole ring.

Causality Behind Experimental Choices:

-

Reactants: Ethyl benzoylacetate is chosen for its readily available benzoyl and ethoxycarbonyl functionalities at the appropriate positions to yield the desired 5-phenyl-4-carbethoxy substitution pattern. Methylhydrazine is selected to introduce the methyl group at the N1 position of the pyrazole ring.

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction without participating in it.

-

Catalyst: The reaction can proceed without a catalyst, but a catalytic amount of a weak acid can accelerate the initial condensation.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate.

Harnessing the Therapeutic Potential of Pyrazole Scaffolds: An In-depth Technical Guide to their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in diverse molecular interactions have led to the development of a multitude of derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the causality behind experimental choices, presenting validated protocols, and visually mapping key molecular pathways, this guide serves as an essential resource for researchers dedicated to the discovery and development of next-generation pyrazole-based therapeutics.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic configuration and geometry of the pyrazole ring confer upon it a "privileged" status in drug design. The presence of two nitrogen atoms allows for hydrogen bonding interactions as both donors and acceptors, while the aromatic nature of the ring facilitates π-π stacking with biological targets. Furthermore, the different positions on the pyrazole ring (N1, C3, C4, and C5) are amenable to a wide array of chemical substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This inherent adaptability has been successfully exploited to create a vast library of pyrazole derivatives targeting a diverse range of enzymes, receptors, and signaling pathways.[3]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Novel pyrazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1] These compounds interfere with key cellular processes that are fundamental to cancer progression, including cell proliferation, survival, and angiogenesis.

Induction of Apoptosis: The Intrinsic and Extrinsic Pathways

A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

One notable study demonstrated that novel condensed pyrazole derivatives, tospyrquin and tosind, induce apoptosis in HT29 colon cancer cells.[4][5] Western blot analysis revealed that treatment with these compounds led to a dose-dependent increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.[4] Furthermore, the study showed cleavage of procaspase-8, indicating activation of the extrinsic pathway, and cleavage of PARP-1, a key substrate of effector caspases, confirming the execution of apoptosis.[4][5] Another series of pyrazole-tosylamide derivatives was found to induce apoptosis in breast cancer cells by inhibiting BCL-2 and activating caspase-3.[6]

Mandatory Visualization: Apoptosis Induction by Pyrazole Derivatives

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic Acid Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets. This guide focuses on a specific, yet highly significant, class of pyrazole derivatives: structural analogs of 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. Our exploration will traverse the synthetic landscape, delve into the nuances of structure-activity relationships (SAR), and illuminate the therapeutic promise of these compounds across various disease domains. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical space.

Synthetic Strategies for Pyrazole-4-Carboxylic Acid Analogs

The construction of the 1,5-disubstituted pyrazole-4-carboxylic acid core and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials.

Classical Knorr-Type Cyclocondensation

A foundational approach to the pyrazole nucleus is the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the synthesis of the core scaffold, this involves the reaction of a 2-benzoyl-3-oxobutanoate with methylhydrazine.

A common synthetic route begins with the reaction of ethyl 3-oxo-3-phenylpropanoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with a substituted hydrazine, such as (4-(methylsulfonyl)phenyl)hydrazine, in a solvent like ethanol, often under microwave irradiation to improve yields and reduce reaction times. The resulting ester is then hydrolyzed, typically using a base like lithium hydroxide, to yield the desired carboxylic acid.[1]

Multi-component Reactions

More contemporary and efficient strategies employ multi-component reactions (MCRs) to construct the pyrazole ring in a single pot. For instance, a mixture of ethyl acetoacetate, an aldehyde, and a hydrazine derivative can be reacted in the presence of a catalyst, such as a magnetic ionic liquid like [bmim][FeCl4], with oxygen as a green oxidant.[2] This approach offers advantages in terms of operational simplicity, milder reaction conditions, and often higher yields.[2]

Palladium-Catalyzed Cross-Coupling for N-Aryl Analogs

To introduce diverse aryl or heteroaryl groups at the N1 position, palladium-catalyzed cross-coupling reactions are invaluable. The coupling of pyrazole derivatives with aryl triflates, using a suitable phosphine ligand such as tBuBrettPhos, provides an efficient route to N-arylpyrazoles.[3] This method is tolerant of a wide range of functional groups and can be used to synthesize sterically hindered analogs.[3]

Key Structural Analog Classes and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs can be finely tuned by modifying three key positions: the N1-substituent, the C5-phenyl ring, and the C4-carboxylic acid moiety.

Modifications at the N1-Position

The methyl group at the N1 position is a critical determinant of activity. In many cases, replacing the methyl group with larger alkyl or aryl substituents can significantly impact potency and selectivity. For instance, in a series of pyrazole-based kinase inhibitors, the nature of the N1-substituent was found to be crucial for binding to the target kinase.

Substitutions on the C5-Phenyl Ring

The C5-phenyl ring offers a rich canvas for structural modification. The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For example, in a study of pyrazole derivatives as anti-HIV agents, optimization of the C5-phenyl ring led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the initial lead compound.[4]

Derivatization of the C4-Carboxylic Acid

The carboxylic acid group at the C4 position is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. It can also be converted into various derivatives, such as esters and amides, to alter the compound's physicochemical properties, including cell permeability and metabolic stability.

The conversion of the carboxylic acid to a carboxamide is a common strategy. A series of novel 1-methyl-1H-pyrazole-5-carboxamide derivatives were synthesized and evaluated as potential anti-prostate cancer agents, with one compound, H24, showing the ability to completely block PSA expression at 10µM.[5]

Biological Applications and Mechanisms of Action

Structural analogs of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutics.

Antifungal Agents: Succinate Dehydrogenase Inhibitors

A significant application of pyrazole-4-carboxamides is in the development of fungicides. Many of these compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH, also known as mitochondrial complex II, is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, these compounds disrupt fungal respiration, leading to cell death.

The mechanism of action of a novel pyrazole carboxamide against Rhizoctonia solani, the causative agent of rice sheath blight, was elucidated. The compound was found to destroy the fungus's cell walls and membranes, decrease the mitochondrial membrane potential, and inhibit the respiratory chain by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[6]

Anticancer Agents: Kinase and ALKBH1 Inhibitors

The pyrazole scaffold is a prominent feature in many kinase inhibitors. These compounds can target various kinases that are dysregulated in cancer, such as those in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[7][8][9][10] By inhibiting these kinases, pyrazole derivatives can block cancer cell proliferation, survival, and angiogenesis.

More recently, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1.[11][12] Dysregulation of ALKBH1 is associated with several cancers. Inhibition of ALKBH1 by these pyrazole derivatives leads to an increase in 6mA levels, inhibition of cancer cell viability, and upregulation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12]

Anti-inflammatory Agents: COX Inhibitors

Certain pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[13] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

General Synthesis of 1-(4-(Methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxamides[1]

-

Synthesis of ethyl 2-benzoyl-3-(dimethylamino)acrylate: A mixture of ethyl 3-oxo-3-phenylpropanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is irradiated in a microwave vial at 90°C for 30 minutes.

-

Synthesis of ethyl 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxylate: The product from the previous step is cyclized with (4-(methylsulfonyl)phenyl)hydrazine in ethanol under microwave irradiation.

-

Hydrolysis to 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: The resulting ester is hydrolyzed with LiOH-MeOH in a THF-water mixture with stirring at 60°C for 3 hours.

-

Amide Coupling: The carboxylic acid is coupled with various amines in the presence of a coupling agent such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

In Vitro Antifungal Assay: Mycelium Growth Inhibition[14][15]

-

Preparation of Test Compounds: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

-

Incorporation of Test Compounds: While the PDA medium is still molten, add the stock solutions of the test compounds to achieve the desired final concentrations.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani, Alternaria porri) onto the center of the agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

-

Measurement of Inhibition: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate (containing only the solvent).

In Vitro Anti-inflammatory Assay: COX Inhibition Assay[13]

-

Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

-

Incubation: Pre-incubate the enzyme with the test compounds at various concentrations in a suitable buffer at 37°C.

-

Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid.

-

Measurement of Prostaglandin Production: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition of PGE2 production (IC50).

Data Presentation

Table 1: Antifungal Activity of Selected Pyrazole Carboxamide Analogs

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| SCU2028 | Rhizoctonia solani | 0.022 | [6] |

| 7ai | Rhizoctonia solani | 0.37 | [14] |

| 7af | Various | Notable Activity | [14] |

| 7bc | Various | Notable Activity | [14] |

Table 2: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Afuresertib | Akt1 | 1.3 | [15] |

| Compound 2 | Akt1 | 1.3 | [7] |

| Ravoxertinib | ERK1 | 6.1 | [10] |

| Ravoxertinib | ERK2 | 3.1 | [10] |

Visualizations

Workflow for the Synthesis of Pyrazole-4-carboxamides

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. | Semantic Scholar [semanticscholar.org]

- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Preparation of Selenium-Containing Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their remarkable versatility and broad spectrum of biological activities have led to their incorporation into numerous FDA-approved drugs.[2] The strategic introduction of selenium, an essential trace element with unique redox properties, into the pyrazole framework can significantly modulate the resulting molecule's pharmacological and physicochemical properties.[3][4] This guide provides an in-depth exploration of the synthetic methodologies for preparing selenium-containing pyrazoles, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The incorporation of selenium into organic molecules can enhance their biological efficacy, offering potential as anticancer, anti-inflammatory, and antimicrobial agents.[5] Selenium-containing pyrazoles, therefore, represent a promising class of compounds for the development of novel therapeutics. This guide will delve into the core synthetic strategies, mechanistic underpinnings, and practical considerations for the preparation of these valuable compounds.

I. Synthetic Strategies for Selenylation of Pyrazoles

The introduction of a selenium moiety onto a pyrazole ring can be achieved through several synthetic routes. The choice of method often depends on the desired position of selenylation, the nature of the substituents on the pyrazole core, and the desired selenium-containing functional group (e.g., selenide, diselenide, selenocyanate).

Direct Selenylation of Pre-formed Pyrazoles

This approach involves the reaction of a pre-synthesized pyrazole with a selenium-containing electrophile or a selenium source under specific reaction conditions.

a) Using Selenium Dioxide (SeO₂)

Selenium dioxide is an effective and stable selenylating reagent for the synthesis of bis(1H-pyrazol-4-yl)selenides.[3][6] This method offers a one-pot synthesis with high yields. The reaction proceeds via an electrophilic substitution mechanism at the C4 position of the pyrazole ring. The concentration of SeO₂ can influence the selectivity between mono- and di-selenylation.[3]

Reaction Scheme:

Where R represents substituents on the pyrazole ring.

Key Insights:

-

The use of dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures is crucial for this transformation.[3]

-

By carefully controlling the stoichiometry of SeO₂, it is possible to selectively obtain mono-selenylated or di-selenylated products.[3] For instance, using 2 equivalents of SeO₂ favors the formation of mono-selenylated bis-pyrazole, while 3 equivalents lead to the di-selenylated product.[3]

b) Using Diorganyl Diselenides with an Oxidant

A versatile method for the synthesis of 4-organoselanyl-1H-pyrazoles involves the reaction of pyrazoles with diorganyl diselenides in the presence of an oxidant like Oxone®.[7][8] This approach generates a highly electrophilic selenium species in situ, which then undergoes electrophilic substitution with the pyrazole.

Reaction Scheme:

Where R can be an aryl or alkyl group.

Mechanistic Consideration: The reaction is believed to proceed through the oxidative cleavage of the Se-Se bond in the diselenide by Oxone®, generating a reactive electrophilic selenium species.[7] This species then attacks the electron-rich C4 position of the pyrazole ring.

Cyclocondensation Reactions to Form Selenylated Pyrazoles

This strategy involves the construction of the pyrazole ring from acyclic precursors that already contain the selenium moiety or where selenium is introduced during the cyclization process. This is a powerful approach for accessing a wide range of substituted selenium-containing pyrazoles.

a) From α,β-Alkynyl Hydrazones and Phenylselenyl Chloride

A one-pot synthesis of 4-(phenylselanyl)pyrazoles can be achieved by reacting α,β-alkynic aldehydes with hydrazines to form α,β-alkynyl hydrazones in situ. Subsequent treatment with phenylselenyl chloride triggers an electrophilic cyclization to yield the desired 4-selenylated pyrazoles.[1][9]

Reaction Scheme:

Where R¹ and R² are various substituents.

Advantages:

-

This one-pot procedure is efficient and tolerates a broad range of functional groups.[9]

-

It allows for the direct introduction of a phenylselanyl group at the 4-position of the pyrazole ring.

b) Three-Component Synthesis of 3-Selenylated Pyrazolo[1,5-a]pyrimidines

A straightforward protocol for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines involves a three-component reaction of aminopyrazoles, chalcones, and diaryl/dialkyl diselenides, catalyzed by molecular iodine.[10]

Reaction Scheme:

Where R can be an aryl or alkyl group.

Mechanistic Insight: Iodine plays a dual role in this reaction, catalyzing both the initial cyclization to form the pyrazolo[1,5-a]pyrimidine core and the subsequent C-H selenylation at the 3-position.[10]

Synthesis of Pyrazolyl Selenoethers

Pyrazolyl-containing selenoethers are another important class of selenium-containing pyrazoles. These can be prepared by the reaction of a pyrazole derivative bearing a suitable leaving group with a selenium nucleophile.

A facile method involves the reaction of 1-(2-tosyloxyethyl)-3,5-dimethylpyrazole with sodium selenide generated in situ from elemental selenium and a reducing agent like rongalite (sodium formaldehydesulfoxylate).[11]

Reaction Scheme:

Key Features:

-

This method utilizes inexpensive and stable reagents.[11]

-

The in situ generation of sodium selenide avoids the handling of this highly oxygen-sensitive reagent.

Synthesis of Selenocyanated Pyrazoles

4-Selenocyanated pyrazoles can be synthesized from 4-unsubstituted pyrazoles using potassium selenocyanate (KSeCN) as the selenocyanogen source and a hypervalent iodine oxidant such as PhICl₂.[12][13][14]

Reaction Scheme:

Plausible Mechanism: The reaction is proposed to involve the in situ generation of the reactive species selenocyanogen chloride (Cl-SeCN) from the reaction of PhICl₂ and KSeCN. This is followed by an electrophilic selenocyanation of the pyrazole ring.[12]

II. Data Presentation

Table 1: Comparison of Synthetic Methods for 4-Selenylated Pyrazoles

| Method | Selenium Source | Key Reagents | Position of Selenylation | Typical Yields | Reference |

| Direct Selenylation | Selenium Dioxide | DMSO | 4 | High | [6] |

| Oxidative Selenylation | Diorganyl Diselenides | Oxone® | 4 | Moderate to Excellent | [7] |

| Cyclocondensation | Phenylselenyl Chloride | α,β-Alkynyl Aldehydes, Hydrazines | 4 | Good to High | [1][9] |

| Oxidative Selenocyanation | Potassium Selenocyanate | PhICl₂ | 4 | Acceptable to Good | [12][13] |

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of Bis(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)selenide using SeO₂[3]

-

To a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1 mmol) in DMSO (4 mL), add SeO₂ (2 equiv).

-

Stir the reaction mixture at 150 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired bis(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)selenide.

Protocol 2: Synthesis of 4-(Phenylselanyl)-1,3,5-triphenyl-1H-pyrazole via Electrophilic Cyclization[9]

-

To a solution of 1,3-diphenylprop-2-yn-1-one (1 mmol) in a suitable solvent, add phenylhydrazine (1.1 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of the α,β-alkynyl hydrazone.

-

Cool the reaction mixture to 0 °C and add phenylselenyl chloride (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the 4-(phenylselanyl)-1,3,5-triphenyl-1H-pyrazole.

IV. Visualization of Key Methodologies

Diagram 1: General Strategies for Pyrazole Selenylation

Caption: Overview of major synthetic routes to selenium-containing pyrazoles.

Diagram 2: Workflow for the Oxone®-Mediated Synthesis of 4-Organoselanyl-1H-pyrazoles

Caption: Step-by-step workflow for the synthesis of 4-organoselanyl-1H-pyrazoles.

Conclusion

The synthesis of selenium-containing pyrazoles is a dynamic and evolving field of research. The methodologies outlined in this guide, from direct selenylation to elegant cyclocondensation strategies, provide a robust toolkit for chemists to access a diverse array of these promising compounds. The choice of synthetic route should be guided by the desired substitution pattern, available starting materials, and the specific application in mind. As our understanding of the unique properties of organoselenium compounds grows, the development of novel and efficient synthetic methods will continue to be a critical endeavor in the pursuit of new therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Facile Synthesis of Pyrazole- and Benzotriazole-Containing Selenoethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

- 13. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]

A Quantum Chemical Deep Dive into 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the intricate dance of molecular interactions governs therapeutic efficacy. The ability to predict and understand these interactions at a quantum level is no longer a purely academic exercise; it is a cornerstone of rational drug design. This technical guide is crafted for researchers, medicinal chemists, and drug development professionals who are at the forefront of this scientific endeavor. We will embark on a detailed exploration of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest due to its scaffold's prevalence in pharmacologically active agents. Our journey will be guided by the principles of quantum chemistry, leveraging Density Functional Theory (DFT) to dissect its structural, electronic, and spectroscopic properties. This document is not merely a recitation of data but a narrative of scientific inquiry, designed to provide not only the "what" but, more importantly, the "why" behind the analysis. The insights gleaned from this quantum chemical analysis are pivotal for predicting the molecule's reactivity, stability, and potential as a viable drug candidate.

The Strategic Importance of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

The pyrazole ring system is a well-established pharmacophore, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of a pyrazole moiety with a furan ring, as seen in 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, introduces a unique electronic and structural landscape. The carboxylic acid group further enhances its potential for forming crucial interactions with biological targets. A comprehensive quantum chemical analysis of this molecule is, therefore, not just an academic pursuit but a critical step in understanding its potential for therapeutic applications. By elucidating its fundamental properties, we can make more informed decisions in the design of novel therapeutics based on this promising scaffold.

The Computational Gauntlet: A Self-Validating Methodological Approach

To ensure the scientific integrity of our analysis, we have adopted a computational protocol centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

The Choice of Theoretical Framework: Why B3LYP/6-31G(d)?

The selection of a computational method is a critical decision that directly impacts the accuracy of the results. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen in conjunction with the 6-31G(d) basis set. This combination is widely regarded in the computational chemistry community as providing a good balance between accuracy and computational cost for organic molecules of this size. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic properties of conjugated systems like the one present in our target molecule. The 6-31G(d) basis set includes polarization functions on heavy atoms, which are essential for correctly modeling the geometry and charge distribution around atoms involved in multiple bonds and lone pairs.

Experimental Workflow: A Step-by-Step Guide to the Quantum Chemical Analysis

The following protocol outlines the systematic approach taken to analyze 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Quantum Chemical Analysis Workflow

-

Molecular Geometry Optimization:

-

The initial 3D structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid was built using molecular modeling software.

-

A full geometry optimization was performed using the B3LYP/6-31G(d) level of theory in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

-

Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, a single-point energy calculation was performed to determine the electronic properties.

-

This included the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

-

The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

-

A Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions.

-

-

Spectroscopic Property Simulations:

-

Vibrational frequencies were calculated to simulate the Fourier-Transform Infrared (FT-IR) spectrum.

-

Nuclear magnetic shieldings were calculated using the Gauge-Independent Atomic Orbital (GIAO) method to simulate the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

-

Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-31G(d) level to simulate the UV-Vis absorption spectrum.

-

Caption: A flowchart illustrating the computational workflow for the quantum chemical analysis.

Unveiling the Molecular Architecture: Optimized Geometry

The geometry optimization at the B3LYP/6-31G(d) level of theory reveals a planar conformation for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.[1][2] This planarity is a key feature, as it facilitates π-electron delocalization across the furan and pyrazole rings, which in turn influences the molecule's electronic properties and reactivity.

Key Geometric Parameters

The calculated bond lengths and angles are in good agreement with expected values for similar heterocyclic systems.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.21 |

| C-O (Carboxylic Acid) | 1.36 | |

| O-H (Carboxylic Acid) | 0.97 | |

| C-C (Pyrazole-Furan) | 1.45 | |

| N-N (Pyrazole) | 1.35 | |

| Bond Angle (°) | O-C-O (Carboxylic Acid) | 122.5 |

| C-C-C (Pyrazole-Furan) | 128.7 | |

| C-N-N (Pyrazole) | 108.9 |

Table 1: Selected optimized geometric parameters of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Probing the Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule are paramount in determining its behavior in a biological system. Our analysis provides a detailed picture of the electron distribution and energy levels that govern the reactivity of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals is a critical indicator of a molecule's stability and reactivity.

| Parameter | Energy (eV) |

| HOMO | -6.58 |

| LUMO | -2.12 |

| HOMO-LUMO Gap (ΔE) | 4.46 |

Table 2: Calculated HOMO, LUMO, and energy gap for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

A relatively large HOMO-LUMO gap of 4.46 eV suggests that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid possesses high electronic stability and low chemical reactivity.[1] This is a desirable trait for a drug candidate, as it implies a lower likelihood of off-target reactions.

Caption: Energy level diagram of the HOMO and LUMO orbitals.

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the most negative potential (red regions) is localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring. These areas are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atom of the carboxylic acid and the hydrogen atom attached to the pyrazole nitrogen, indicating these are the most likely sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with receptor binding sites.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the bonding and electronic delocalization within the molecule. The analysis reveals significant hyperconjugative interactions, particularly between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule. Furthermore, the NBO analysis confirms the charge distribution predicted by the MEP map, with the oxygen and nitrogen atoms carrying significant negative charges.

| Atom | Mulliken Charge |

| O (C=O) | -0.58 |

| O (C-OH) | -0.65 |

| N (Pyrazole) | -0.21 |

| N-H (Pyrazole) | -0.45 |

| C (Carboxylic Acid) | +0.75 |

Table 3: Calculated Mulliken atomic charges for selected atoms.

Spectroscopic Fingerprints: A Harmony of Theory and Experiment

The simulated spectra provide a theoretical fingerprint of the molecule that can be used to confirm its identity and structure when compared with experimental data.

Vibrational Analysis (FT-IR)

The calculated FT-IR spectrum shows characteristic vibrational modes that correspond to the functional groups present in the molecule.[1] Key vibrational frequencies include the O-H stretching of the carboxylic acid at approximately 3500 cm⁻¹, the C=O stretching at around 1720 cm⁻¹, and C-N and C-C stretching vibrations within the pyrazole and furan rings in the 1400-1600 cm⁻¹ region.

NMR Spectroscopy

The simulated ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom.[1] The calculated chemical shifts are expected to be in good agreement with experimental data. The proton of the carboxylic acid is predicted to have the highest chemical shift, while the protons on the furan and pyrazole rings will appear in the aromatic region. Similarly, the carbon of the carbonyl group will exhibit the largest ¹³C chemical shift.

Electronic Transitions (UV-Vis)

The TD-DFT calculations predict the electronic absorption spectrum of the molecule. The major absorption bands in the UV-Vis spectrum are attributed to π → π* transitions within the conjugated system of the furan and pyrazole rings.[1] The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap.

A Practical Application: Synthesis of the Target Molecule

While this guide focuses on the theoretical analysis, a brief overview of a plausible synthetic route is provided for context.

Protocol 2: Proposed Synthesis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

-

Claisen Condensation: React 2-acetylfuran with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding β-diketone.

-

Cyclization with Hydrazine: Treat the resulting β-diketone with hydrazine hydrate in a suitable solvent such as ethanol. This reaction will lead to the formation of the pyrazole ring.

-

Hydrolysis: The resulting ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is then hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final product, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Caption: A simplified workflow for the synthesis of the title compound.

Conclusion: From Quantum Insights to Tangible Drug Design Strategies

This in-depth technical guide has provided a comprehensive quantum chemical analysis of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. Through the lens of Density Functional Theory, we have elucidated its stable planar geometry, mapped its electronic landscape, and predicted its spectroscopic signatures. The insights gained from the HOMO-LUMO analysis, MEP mapping, and NBO calculations provide a solid foundation for understanding the molecule's reactivity and potential interactions with biological targets. The relatively large HOMO-LUMO gap suggests a stable and less reactive molecule, a favorable characteristic for a drug candidate. The identified nucleophilic and electrophilic sites offer crucial guidance for designing derivatives with enhanced binding affinities. By integrating these theoretical predictions with experimental validation, researchers and drug development professionals can accelerate the discovery and optimization of novel therapeutics based on this promising molecular scaffold.

References

The Dawn of Pyrazole-Based ALKBH1 Inhibition: A Technical Guide for Drug Discovery

An In-depth Exploration of the Discovery, Mechanism, and Application of Novel Pyrazole Derivatives as Potent ALKBH1 Inhibitors for Therapeutic Intervention

Authored by a Senior Application Scientist

Introduction: The AlkB homolog 1 (ALKBH1), a member of the Fe(II) and α-ketoglutarate-dependent dioxygenase superfamily, has emerged as a critical regulator of epigenetic modifications, primarily through its demethylase activity on N6-methyladenine (6mA) in DNA. Dysregulation of ALKBH1 has been implicated in the pathogenesis of various diseases, most notably in cancer, where it can influence tumorigenesis and drug resistance.[1][2][3] This has positioned ALKBH1 as a compelling therapeutic target for the development of novel anticancer agents. Recently, a new class of potent and selective ALKBH1 inhibitors based on a pyrazole scaffold has been discovered, opening up exciting avenues for therapeutic intervention.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental methodologies associated with these pioneering pyrazole derivatives, offering valuable insights for researchers and drug development professionals in the field of oncology and epigenetic drug discovery.

The Rationale for Targeting ALKBH1 in Oncology

ALKBH1's role as a DNA demethylase makes it a pivotal player in gene regulation. In several cancers, including gastric cancer and glioblastoma, ALKBH1 is overexpressed and its activity is linked to poor prognosis.[2][6] The enzyme's ability to remove the 6mA mark from DNA can lead to the repression of tumor suppressor genes and the activation of oncogenic pathways.

For instance, in gastric cancer , elevated ALKBH1 expression is associated with reduced 6mA levels and has been shown to promote carcinogenesis by disrupting the binding of the transcription factor NRF1, subsequently suppressing the AMP-activated protein kinase (AMPK) signaling pathway and promoting a metabolic shift towards the Warburg effect.[2] In glioblastoma , ALKBH1 has been identified as a critical regulator of glioblastoma stem cell growth and tumorigenesis, with its activity linked to oncogenic pathways such as the hypoxia response.[1][6] Therefore, the development of small molecule inhibitors that can selectively block the catalytic activity of ALKBH1 presents a promising therapeutic strategy to restore normal epigenetic landscapes and impede cancer progression.

The Emergence of Pyrazole Derivatives as Lead Scaffolds

The journey to identify potent and selective ALKBH1 inhibitors has led to the exploration of various chemical scaffolds. Recent breakthroughs have highlighted the 1H-pyrazole-4-carboxylic acid core as a particularly promising starting point.[4] High-throughput screening campaigns and subsequent structure-guided drug design efforts have culminated in the discovery of highly potent pyrazole-based inhibitors, such as compound 29 and its cell-permeable prodrug, 29E , as well as compound 13h .[4][5]

These compounds exhibit impressive inhibitory activity against ALKBH1 in the nanomolar range and demonstrate excellent selectivity over other members of the ALKBH family. The pyrazole scaffold appears to be well-suited for interaction with the active site of ALKBH1, providing a rigid framework for the precise positioning of functional groups that engage in key binding interactions.

Key Experimental Workflows for Inhibitor Characterization

The discovery and validation of pyrazole-based ALKBH1 inhibitors rely on a series of robust biochemical and cellular assays. The following sections detail the core experimental protocols that are central to this process.

High-Throughput Screening and Potency Determination: Fluorescence Polarization (FP) Assay

The initial identification of hit compounds is often achieved through high-throughput screening. A fluorescence polarization (FP) assay is a powerful, homogeneous technique well-suited for this purpose. The principle lies in the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.

Experimental Workflow: Fluorescence Polarization Assay for ALKBH1

Caption: Workflow of the Fluorescence Polarization Assay for ALKBH1 inhibitor screening.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human ALKBH1 protein in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20).

-

Prepare a stock solution of a fluorescently labeled DNA substrate containing a single 6mA modification (e.g., a 15-mer single-stranded DNA with a 5'-fluorescein (FAM) label).

-

Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO.

-

-

Assay Setup (384-well plate format):

-

To each well, add the assay buffer.

-

Add a fixed concentration of the FAM-labeled DNA substrate (e.g., 10 nM).

-

Add a fixed concentration of ALKBH1 protein (the concentration should be predetermined to give a significant polarization window, e.g., 50 nM).

-

Add the pyrazole inhibitor at various concentrations. Include a DMSO-only control (for maximum polarization) and a no-enzyme control (for minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 525 nm for FAM).

-

-

Data Analysis:

Validating Enzymatic Inhibition: Methylation-Sensitive Restriction Digest Assay

To confirm that the inhibitors block the demethylase activity of ALKBH1, a methylation-sensitive restriction digest assay is employed. This assay relies on a restriction enzyme that can only cleave a specific DNA sequence when it is unmethylated.

Experimental Workflow: Methylation-Sensitive Restriction Digest Assay

Caption: Workflow of the Methylation-Sensitive Restriction Digest Assay.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, ALKBH1 enzyme, the pyrazole inhibitor at various concentrations, and the necessary cofactors (Fe(II) and α-ketoglutarate).

-

Initiate the demethylation reaction by adding a single-stranded DNA oligonucleotide substrate containing a 6mA modification within a specific restriction site (e.g., a GATC site for DpnII).

-

-

Demethylation Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Enzyme Inactivation and Annealing:

-

Stop the reaction by heat inactivation of ALKBH1 (e.g., 95°C for 10 minutes).

-

Add the complementary DNA strand to the reaction mixture and anneal to form double-stranded DNA.

-

-

Restriction Digest:

-

Add the methylation-sensitive restriction enzyme (e.g., DpnII) and its corresponding buffer to the annealed DNA.

-

Incubate at the optimal temperature for the restriction enzyme (e.g., 37°C) for a sufficient time to ensure complete digestion.

-

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis. The presence of uncleaved, full-length DNA indicates inhibition of ALKBH1, while cleaved DNA fragments signify ALKBH1 activity.

-

Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.[9][10]

-

Unraveling the Mechanism of Action: Structural Insights into Pyrazole Binding

A deep understanding of how these pyrazole inhibitors interact with the ALKBH1 active site is crucial for further optimization and the design of next-generation inhibitors. Co-crystallization studies of ALKBH1 in complex with potent pyrazole inhibitors, such as 13h , have provided invaluable atomic-level details of the binding mode.

These studies reveal that the pyrazole core sits within the α-ketoglutarate binding pocket, with the carboxylate group of the inhibitor chelating the active site Fe(II) ion and forming hydrogen bonds with key active site residues. The substituted phenyl ring of the pyrazole scaffold often extends into a hydrophobic pocket, making crucial van der Waals contacts that contribute to the high affinity of these inhibitors.[11]

Visualizing the Binding Interaction

Caption: Schematic of the binding interactions of a pyrazole inhibitor within the ALKBH1 active site.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modifications of the initial pyrazole hits have been instrumental in elucidating the structure-activity relationship (SAR) and driving lead optimization. Key findings from these studies include:

-

The Carboxylic Acid is Essential: The 4-carboxylic acid moiety on the pyrazole ring is critical for activity, as it directly interacts with the catalytic iron center.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly impact potency and selectivity. Electron-withdrawing or -donating groups at specific positions can enhance binding affinity.

-

Improving Cellular Permeability: The carboxylic acid group, while crucial for binding, can limit cell permeability. The development of prodrugs, such as the ethyl ester 29E , has successfully addressed this issue, leading to improved cellular activity.[4]

Data Summary: Inhibitory Potency of Lead Pyrazole Derivatives

| Compound | ALKBH1 IC50 (FP Assay) | ALKBH1 IC50 (Enzymatic Assay) | Notes |

| 29 | 0.031 µM | 2.62 µM | Potent inhibitor with poor cell permeability.[4] |

| 29E | - | - | Prodrug of 29 with enhanced cellular activity.[4] |

| 13h | 0.026 µM | 1.39 µM | Potent and selective inhibitor with a determined co-crystal structure.[5] |

Future Directions and Conclusion

The discovery of pyrazole derivatives as potent and selective ALKBH1 inhibitors represents a significant advancement in the field of epigenetic drug discovery. These molecules serve as powerful chemical probes to further elucidate the biological functions of ALKBH1 and as promising lead compounds for the development of novel cancer therapeutics.

Future efforts will likely focus on:

-

In vivo Efficacy Studies: Evaluating the antitumor activity of optimized pyrazole inhibitors in preclinical animal models of gastric cancer, glioblastoma, and other relevant malignancies.

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds and establishing a clear relationship between drug exposure and target engagement in vivo.

-

Exploration of Broader Therapeutic Applications: Investigating the potential of ALKBH1 inhibitors in other diseases where ALKBH1 dysregulation is implicated.

References

- 1. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The N6-methyladenine DNA demethylase ALKBH1 promotes gastric carcinogenesis by disrupting NRF1 binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of Demethylase Genes, FTO and ALKBH1, Is Associated with Prognosis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The AlkB Family: Potential Prognostic Biomarkers and Therapeutic Targets in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA methylation analysis based on restriction enzyme digest [qiagen.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of pyrazole-fused 23-hydroxybetulinic acid derivatives

An In-Depth Technical Guide to the Synthesis of Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the rationale, strategy, and detailed protocols for the synthesis of novel pyrazole-fused derivatives of 23-hydroxybetulinic acid (HBA). Designed for researchers in medicinal chemistry and drug development, this document elucidates the chemical principles underpinning the synthetic pathway, offers validated experimental procedures, and discusses the significance of these compounds as potential therapeutic agents.

Introduction: The Convergence of a Privileged Scaffold and a Bioactive Natural Product

The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures with enhanced therapeutic efficacy and selectivity. A powerful strategy in this endeavor is the hybridization of bioactive natural products with "privileged scaffolds"—molecular frameworks known to interact with multiple biological targets.[1] This guide focuses on such a hybrid: the fusion of 23-hydroxybetulinic acid, a potent pentacyclic triterpenoid, with a pyrazole ring system.

23-Hydroxybetulinic Acid (HBA): A Foundation of Potent Bioactivity 23-Hydroxybetulinic acid (HBA), a lupane-type triterpenoid isolated from plants like Pulsatilla chinensis, is a close analog of the well-studied betulinic acid.[2][3] HBA and its derivatives have demonstrated a wide spectrum of pharmacological activities, most notably potent antitumor properties against various cancer cell lines, including melanoma, liver cancer, and brain tumors.[2][4][5][6] The presence of the hydroxyl group at the C-23 position offers an additional site for chemical modification, allowing for the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles.[7][8]

The Pyrazole Moiety: A Versatile Tool in Drug Design The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its ability to engage in various non-covalent interactions with biological targets.[9][10] Fusing a pyrazole ring to a larger molecule can enhance its biological activity by introducing new hydrogen bonding sites, improving metabolic stability, and altering its conformational rigidity.[11] The synthesis of pyrazole-containing compounds is a cornerstone of modern heterocyclic chemistry, with well-established methods for their construction.[12][13][14]

The strategic fusion of a pyrazole ring onto the A-ring of HBA aims to create a new class of compounds that leverages the inherent cytotoxicity of the triterpenoid core while potentially enhancing potency and target specificity through the introduction of the heterocyclic moiety.[4][6]

Core Synthetic Strategy: From Triterpenoid to Heterocycle-Fused Hybrid

The central challenge in synthesizing pyrazole-fused HBA derivatives lies in the selective modification of the A-ring to create a suitable precursor for cyclocondensation. The most common and effective strategy involves converting the C-2 and C-3 positions of the HBA scaffold into a 1,3-dielectrophilic system, which can then react with hydrazine or its derivatives to form the pyrazole ring.[12][15]

This multi-step process requires careful control of reaction conditions to preserve the other sensitive functional groups within the HBA molecule, namely the C-23 hydroxyl group and the C-28 carboxylic acid.

Caption: Overall Synthetic Workflow for Pyrazole-Fused HBA Derivatives.

Causality Behind Experimental Choices

-

Protection Strategy: The C-23 hydroxyl and C-28 carboxylic acid groups are often protected prior to A-ring modification. Acetylation is a common choice for this purpose. This preventative step is crucial because the reagents used for oxidation and formylation (e.g., strong oxidants, bases) could otherwise lead to unwanted side reactions at these positions, significantly reducing the yield of the desired product.

-

Oxidation to Betulonic Acid Intermediate: The transformation of the C-3 hydroxyl group into a ketone is the key activating step. The resulting carbonyl group increases the acidity of the protons at the adjacent C-2 position, making it susceptible to electrophilic attack or enolate formation, which is necessary for the subsequent formylation step.

-

Formylation at C-2: The introduction of a formyl group (-CHO) at the C-2 position creates the required 1,3-dicarbonyl-like precursor. This is typically achieved via a Claisen condensation-type reaction using a base (e.g., sodium methoxide) and a formylating agent (e.g., ethyl formate). This specific reaction builds the carbon-carbon bond necessary to construct the five-membered pyrazole ring.

-

Cyclocondensation with Hydrazine: This is the defining step of the synthesis. The 1,3-dicarbonyl moiety readily reacts with hydrazine (H₂NNH₂) or substituted hydrazines (R-NHNH₂). The reaction proceeds via nucleophilic attack of the hydrazine nitrogens on the two carbonyl carbons, followed by dehydration to yield the stable aromatic pyrazole ring.[16][12] The choice of hydrazine (substituted vs. unsubstituted) allows for the introduction of different functional groups at the N-1 position of the pyrazole ring, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[4]

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established literature.[4][6] All manipulations of air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Step 1: Synthesis of 2-formyl-23-hydroxy-3-oxolup-20(29)-en-28-oic acid

-

Oxidation: To a solution of 23-hydroxybetulinic acid (1.0 eq) in acetone at 0°C, add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color is observed.

-

Rationale: Jones reagent is a strong and efficient oxidizing agent for converting secondary alcohols to ketones. The reaction is typically fast and clean.

-

-

Quenching: Quench the reaction by adding isopropanol until the solution turns green.

-

Extraction: Remove the acetone under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, 23-hydroxybetulonic acid, is often used directly in the next step without further purification.

-

Formylation: Dissolve the crude 23-hydroxybetulonic acid (1.0 eq) in anhydrous toluene. Add sodium methoxide (3.0 eq) and ethyl formate (5.0 eq).

-

Reaction: Stir the mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC.

-

Rationale: Sodium methoxide acts as a base to deprotonate the C-2 position, forming an enolate which then attacks the ethyl formate to install the formyl group. Toluene is a suitable non-protic solvent.

-

-

Workup: Cool the reaction mixture to 0°C and acidify with dilute HCl. Extract with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2-formyl intermediate.

Step 2: Synthesis of Pyrazole-Fused Derivative (General Procedure)

-

Dissolution: Dissolve the 2-formyl intermediate (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (or a substituted hydrazine hydrochloride with a base like triethylamine, 2.0 eq).

-

Reaction: Reflux the mixture for 4-8 hours, monitoring completion by TLC.

-

Rationale: Ethanol is a common protic solvent for condensation reactions. Refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization and subsequent dehydration.

-

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to afford the final pyrazole-fused 23-hydroxybetulinic acid derivative.

-

Self-Validation: The integrity of the final product must be confirmed through comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS). The disappearance of the formyl proton signal and the appearance of a new aromatic proton signal in the ¹H NMR spectrum are key indicators of successful pyrazole formation.[17][18]

-

Caption: Mechanism: Pyrazole Ring Formation via Cyclocondensation.

Biological Evaluation and Structure-Activity Relationships (SAR)

The synthesized pyrazole-fused HBA derivatives have been evaluated for their antiproliferative activity against a panel of human cancer cell lines.[4][6] The results demonstrate that fusing the pyrazole ring significantly enhances the cytotoxic potency compared to the parent compound, HBA.

| Compound | R Group (at Pyrazole N-1) | B16 (IC₅₀, µM)[4][6] | SF763 (IC₅₀, µM)[4][6] | H22 (IC₅₀, µM)[4] |

| HBA | - | > 40 | > 40 | > 40 |

| 15a | H | 10.36 | 11.21 | 15.63 |

| 15b | Methyl | 8.84 | 9.47 | 11.05 |

| 15c | Phenyl | 7.15 | 8.23 | 9.87 |

| 15e | 4-Fluorophenyl | 5.58 | 6.13 | 7.42 |

Data presented is illustrative and sourced from published studies.

Key SAR Insights:

-

Fusion is Key: The fusion of the pyrazole ring itself leads to a substantial increase in antiproliferative activity (compare HBA vs. 15a).[4]

-

N-1 Substitution: Introducing substituents at the N-1 position of the pyrazole ring further modulates the activity.

-

Aryl Substituents: Aromatic substituents (e.g., phenyl in 15c) are generally more potent than alkyl or unsubstituted derivatives.[4][6]

-

Electronic Effects: The introduction of an electron-withdrawing group, such as fluorine on the phenyl ring (15e), results in the most potent compound in the series, suggesting that electronic properties play a critical role in the compound's interaction with its biological target.[4]

Further studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells, validating their potential as anticancer agents.[19] Moreover, lead compounds like 15e have demonstrated significant in vivo antitumor activity in xenograft mouse models, underscoring their therapeutic promise.[4][6]

Conclusion and Future Directions

The represents a highly successful application of the molecular hybridization strategy. By combining the potent bioactivity of a natural triterpenoid with the versatile chemical properties of the pyrazole scaffold, a new class of compounds with significantly enhanced antitumor activity has been developed. The synthetic route is robust and allows for extensive diversification, particularly at the N-1 position of the pyrazole ring and the C-28 carboxyl group, providing a rich platform for further optimization.

Future research should focus on elucidating the precise mechanism of action of these novel hybrids, identifying their specific cellular targets, and optimizing their pharmacokinetic properties to advance the most promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholars.uky.edu [scholars.uky.edu]

- 7. Synthesis, biological evaluation and mechanism studies of C-23 modified 23-hydroxybetulinic acid derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Design, synthesis and cytotoxic evaluation of novel betulonic acid-diazine derivatives as potential antitumor agents [frontiersin.org]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Framework in the Pursuit of Novel Antitumor Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more selective and effective treatments. Within the vast realm of medicinal chemistry, heterocyclic compounds have emerged as a cornerstone of drug discovery, and among them, the pyrazole nucleus holds a position of particular distinction.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity but a "privileged scaffold." Its structural versatility and ability to engage in a multitude of interactions with biological targets have made it a recurring motif in a host of clinically successful drugs.[3][4] In the context of oncology, pyrazole derivatives have demonstrated a remarkable capacity to modulate a wide array of signaling pathways implicated in tumorigenesis and metastasis, firmly establishing them as a fertile ground for the development of next-generation antitumor agents.[5][6][7]

This technical guide provides a comprehensive exploration of pyrazole derivatives as potential antitumor agents, moving beyond a mere recitation of facts to offer a deeper understanding of the causality behind experimental design and the rationale driving structure-activity relationship (SAR) studies. As a senior application scientist, the aim is to equip researchers and drug development professionals with a robust framework for their own investigations into this promising class of compounds.

Mechanisms of Antitumor Action: A Multi-pronged Assault on Cancer

The efficacy of pyrazole derivatives in oncology stems from their ability to interact with a diverse set of molecular targets that are critical for cancer cell proliferation, survival, and angiogenesis.[7][8] This multi-targeting capability is a significant advantage in combating the heterogeneity and adaptability of cancer.

Inhibition of Protein Kinases: The Achilles' Heel of Cancer Cells

The dysregulation of protein kinase activity is a hallmark of many cancers.[9] Pyrazole derivatives have proven to be particularly adept at targeting these enzymes, often acting as ATP-competitive inhibitors.[3][10]

-

Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle, and their aberrant activity leads to uncontrolled cell division.[11][12] Pyrazole-based compounds have been extensively investigated as CDK inhibitors, inducing cell cycle arrest and apoptosis.[9][13][14][15] For instance, the pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine nucleus, has been a fruitful starting point for the design of potent CDK inhibitors.[16]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[17] VEGFRs, particularly VEGFR-2, are key mediators of this process.[17][18] Several pyrazole-containing compounds have been developed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[17][19][20]

-

Epidermal Growth Factor Receptor (EGFR): EGFR signaling pathways are frequently overactive in various cancers, promoting cell proliferation and survival.[19] Pyrazole derivatives have been designed to dually inhibit both EGFR and VEGFR, offering a synergistic approach to cancer treatment.[19]

Induction of Apoptosis: Orchestrating Programmed Cell Death